![molecular formula C9H19N B1467969 [(2,2-Dimethylcyclopropyl)methyl](propan-2-yl)amine CAS No. 1339480-66-8](/img/structure/B1467969.png)
[(2,2-Dimethylcyclopropyl)methyl](propan-2-yl)amine
Overview
Description
2,2-Dimethylcyclopropylmethyl (propan-2-yl)amine, also known as DMCPMA, is an organic compound with a molecular formula of C5H11N. It is a colorless liquid with a boiling point of 91-93°C and a flash point of 67°C. DMCPMA is widely used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Cancer Therapeutics : One study explored the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, which include compounds similar to “(2,2-Dimethylcyclopropyl)methylamine”. These compounds were found to have potential as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway, making them promising candidates for cancer therapeutics (Mun et al., 2012).
Organometallic Chemistry : Another study focused on the synthesis of low-valent aminopyridinato chromium methyl complexes, demonstrating the utility of these compounds in the field of organometallic chemistry (Noor et al., 2015).
Synthesis of Imidazole-Amine Ligands : In a different application, “(2,2-Dimethylcyclopropyl)methylamine” analogs were used for the synthesis of imidazole-amine ligands with variable second-coordination spheres, showcasing their importance in the development of novel ligands (Cheruzel et al., 2011).
Crystallography and Computational Studies : These compounds have also been used in X-ray structures and computational studies, as shown in research analyzing cathinones (Nycz et al., 2011).
Pharmaceutical Applications : Research into the synthesis of di- and tri-tertiary amine-containing methacrylic monomers and their copolymerization via RAFT highlights potential pharmaceutical applications (Yu & Lowe, 2009).
Synthesis of Novel Organic Molecules : The study by Gerster et al. (2006) on Diels-Alder reactions using propyne iminium salts derived from cyclopropylacetylene demonstrates the role of these compounds in synthesizing novel organic molecules with unique substitution patterns (Gerster et al., 2006).
Carbon Dioxide Solubility Studies : The solubility of carbon dioxide in mixtures of 2-amino-2-methyl-1-propanol and organic solvents, as researched by Svensson et al. (2014), is another significant application, particularly in the context of green chemistry and environmental studies (Svensson et al., 2014).
Anticonvulsant and Antinociceptive Activities : The creation of new hybrid molecules with anticonvulsant and antinociceptive activity, derived from similar compounds, underscores their potential in pharmaceutical development, especially in treating neurological disorders (Kamiński et al., 2016).
properties
IUPAC Name |
N-[(2,2-dimethylcyclopropyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)10-6-8-5-9(8,3)4/h7-8,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIORVHGMPJSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-Dimethylcyclopropyl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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